molecular formula C17H18BrN3O B13370825 2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide

2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide

Cat. No.: B13370825
M. Wt: 360.2 g/mol
InChI Key: WPFFRMHORHGYRE-NDENLUEZSA-N
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Description

2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide: is an organic compound with a complex structure, featuring an aniline group, a bromophenyl group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide typically involves the condensation reaction between aniline derivatives and hydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It may be used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways .

Industry: In industry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism by which 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-anilino-N’-[1-(4-methoxyphenyl)ethylidene]propanohydrazide
  • 2-anilino-N’-[1-(4-chlorophenyl)ethylidene]propanohydrazide
  • 2-anilino-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide

Comparison: Compared to these similar compounds, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with specific desired properties .

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

2-anilino-N-[(Z)-1-(4-bromophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H18BrN3O/c1-12(14-8-10-15(18)11-9-14)20-21-17(22)13(2)19-16-6-4-3-5-7-16/h3-11,13,19H,1-2H3,(H,21,22)/b20-12-

InChI Key

WPFFRMHORHGYRE-NDENLUEZSA-N

Isomeric SMILES

CC(C(=O)N/N=C(/C)\C1=CC=C(C=C1)Br)NC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)Br)NC2=CC=CC=C2

Origin of Product

United States

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